Methyl L-leucinate Methyl L-leucinate Methyl L-leucinate is the methyl ester of L-leucine. It is an alpha-amino acid ester, a methyl ester and a L-leucine derivative.
Brand Name: Vulcanchem
CAS No.: 2666-93-5
VCID: VC20740075
InChI: InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
SMILES: CC(C)CC(C(=O)OC)N
Molecular Formula: C7H15NO2
Molecular Weight: 145.2 g/mol

Methyl L-leucinate

CAS No.: 2666-93-5

Cat. No.: VC20740075

Molecular Formula: C7H15NO2

Molecular Weight: 145.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl L-leucinate - 2666-93-5

CAS No. 2666-93-5
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
IUPAC Name methyl (2S)-2-amino-4-methylpentanoate
Standard InChI InChI=1S/C7H15NO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Standard InChI Key QVDXUKJJGUSGLS-LURJTMIESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)OC)N
SMILES CC(C)CC(C(=O)OC)N
Canonical SMILES CC(C)CC(C(=O)OC)N

Chemical Structure and Physical Properties

Methyl L-leucinate, also known as the methyl ester of L-leucine, is an alpha-amino acid ester with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.19900 . It contains both amino and carboxyl groups in its molecular structure, making it biochemically versatile. The compound is structurally characterized as a derivative of methyl ester and L-leucine .

Several synonyms exist for this compound, including:

  • L-Leu methyl ester

  • (S)-Leu-OCH₃

  • methyl (2S)-2-amino-4-methylpentanoate

  • L-LEUCINE, METHYL ESTER

  • H₂N-Leu-OMe

The physical and chemical properties of methyl L-leucinate are summarized in the following table:

PropertyValue
CAS Number2666-93-5
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.19900
Exact Mass145.11000
PSA52.32000
LogP1.23310
IUPAC Standard InChIKeyQVDXUKJJGUSGLS-ZCFIWIBFSA-N
HS Code2922499990

Table 1: Physical and chemical properties of methyl L-leucinate

The compound's moderate LogP value of 1.23310 indicates a balance between hydrophilicity and lipophilicity, which contributes to its ability to interact with both aqueous and lipid environments in biological systems .

Biological Activities and Functions

Immunological Effects

One of the most significant biological activities of methyl L-leucinate (also referred to as Leu-OMe in scientific literature) is its effect on natural killer (NK) cells. Research has demonstrated that it functions as a lysosomotropic compound that irreversibly removes natural killer cell function from human peripheral blood mononuclear cells . This effect depends on the presence of mononuclear phagocytes (M𝜙) or polymorphonuclear leukocytes (PMN) and can be prevented by lysosomal inhibitors such as chloroquine or NH₄Cl .

The mechanism of action involves a remarkable transformation. When mononuclear phagocytes or polymorphonuclear leukocytes are incubated with methyl L-leucinate, they generate a product that eliminates all NK function from mixed lymphocyte populations. Through thin-layer chromatography and mass spectral analysis, this product was identified as L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) .

Lysosomotropic Properties

Methyl L-leucinate exhibits lysosomotropic properties, meaning it can accumulate within lysosomes. This characteristic makes it a valuable tool for studying lysosomal function and membrane permeabilization . When inside lysosomes, the compound can undergo various transformations mediated by lysosomal enzymes, which can lead to the formation of bioactive products affecting cellular functions.

The relationship between methyl L-leucinate and lysosomal membrane permeabilization (LMP) provides insights into cellular processes related to apoptosis and immune system regulation .

Related Compounds and Derivatives

L-leucyl-L-leucine Methyl Ester

L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), a dipeptide condensation product formed from methyl L-leucinate, has significant immunosuppressive activity. Research has shown that when human lymphocytes are exposed to concentrations greater than 50 μM Leu-Leu-OMe for just 15 minutes, all NK function is irreversibly eliminated .

This dipeptide demonstrates remarkable specificity in its effects on different cell types. Various tissue culture cells and tumor lines of nonlymphoid origin are completely resistant to Leu-Leu-OMe-mediated toxicity. Similarly, certain cell lines including the erythroleukemia line K562, T cell line Molt-4, B cell lines HS-Sultan and Daudi, and EBV-transformed B cell lines remain unaffected by concentrations that completely eliminate NK cells .

The immunosuppressive activity of Leu-Leu-OMe extends to selective ablation of cytotoxic lymphocytes and monocytes, making it a potentially valuable tool for immunological research and possibly for therapeutic applications .

Radioactively Labeled Derivatives

Recent research has developed radioactively labeled derivatives of methyl L-leucinate, specifically L-[5-¹¹C]leucine and L-α-[5-¹¹C]methylleucine, which have shown promise in positron emission tomography (PET) imaging applications .

These compounds were synthesized through an efficient process involving Pd⁰-mediated ¹¹C-methylation and microfluidic hydrogenation. The synthesis was accomplished within 40 minutes with a decay-corrected radiochemical yield of 15–38% based on [¹¹C]CH₃I, and with high radiochemical and chemical purity of 95–99% .

PET scanning after intravenous injection of these compounds in tumor-bearing mice revealed that L-α-[5-¹¹C]methylleucine in particular could be a potentially useful probe for visualizing tumors. Tissue distribution analysis showed high accumulation values of L-α-[5-¹¹C]methylleucine in tumor tissue (12±3% injected dose/g tissue) .

N-Methyl-L-leucine Hydrochloride

Another related compound, N-Methyl-L-leucine hydrochloride, is utilized in research focused on pharmaceutical development, peptide synthesis, and biochemical research . While structurally similar to methyl L-leucinate, this compound has different chemical properties and applications due to the methylation of the nitrogen atom rather than esterification of the carboxyl group.

Analytical Characterization

Gas Chromatography

Gas chromatography has been used effectively to analyze methyl L-leucinate. The NIST WebBook provides data on retention indices for this compound under various chromatographic conditions .

Column typeActive phaseTemperature (°C)Retention IndexReference
CapillarySE-301201269Lin, Lu, et al., 1988
CapillarySE-301251267Lin, Lu, et al., 1988
CapillarySE-301301262Lin, Lu, et al., 1988
CapillarySE-301351261Lin, Lu, et al., 1988
CapillarySE-301401260Lin, Lu, et al., 1988

Table 2: Gas chromatography data for methyl L-leucinate

This chromatographic information is valuable for the identification and quality control of methyl L-leucinate in analytical settings. The retention indices show a systematic decrease with increasing temperature, which is consistent with the expected chromatographic behavior of this compound.

Applications in Research and Development

Immunological Research

Methyl L-leucinate serves as an important tool in immunological research, particularly for studies focused on NK cells and other immune cell populations. Its ability to selectively affect specific immune cell populations makes it valuable for investigating immune system functions and developing potential immunomodulatory approaches .

Biochemical Tools

In biochemical research, methyl L-leucinate serves as a valuable reagent for studying:

  • Lysosomal function and membrane permeabilization

  • Cellular metabolism and amino acid processing

  • Enzyme-mediated transformations in biological systems

  • Selective elimination of specific cell populations in research models

Synthesis Methods

Standard synthetic approaches to methyl L-leucinate typically involve the esterification of L-leucine with methanol under acidic conditions. More advanced methods have been developed for specialized applications, particularly for radioactively labeled derivatives .

For the synthesis of L-[5-¹¹C]leucine and L-α-[5-¹¹C]methylleucine, researchers have employed Pd⁰-mediated ¹¹C-methylation followed by microfluidic hydrogenation. This approach demonstrates the versatility of synthetic pathways available for creating methyl L-leucinate derivatives with specific properties for targeted applications .

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